Cas no 123228-31-9 ((2S)-2-(2S)-2-{(tert-butoxy)carbonylamino}propanamido-3-hydroxypropanoic acid)

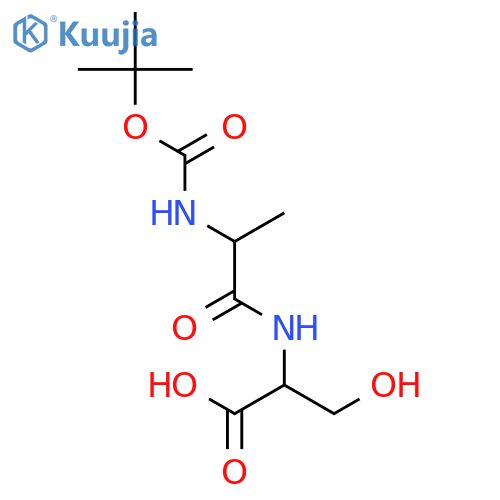

123228-31-9 structure

商品名:(2S)-2-(2S)-2-{(tert-butoxy)carbonylamino}propanamido-3-hydroxypropanoic acid

(2S)-2-(2S)-2-{(tert-butoxy)carbonylamino}propanamido-3-hydroxypropanoic acid 化学的及び物理的性質

名前と識別子

-

- L-Serine, N-[N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl]-

- (2S)-2-(2S)-2-{(tert-butoxy)carbonylamino}propanamido-3-hydroxypropanoic acid

- (2S)-2-[(2S)-2-{[(tert-butoxy)carbonyl]amino}propanamido]-3-hydroxypropanoic acid

- EN300-27727517

- SCHEMBL5070702

- BOC-L-Ala-SerOH

- JHCVJNLMHHWYJF-BQBZGAKWSA-N

- 123228-31-9

-

- インチ: InChI=1S/C11H20N2O6/c1-6(12-10(18)19-11(2,3)4)8(15)13-7(5-14)9(16)17/h6-7,14H,5H2,1-4H3,(H,12,18)(H,13,15)(H,16,17)/t6-,7-/m0/s1

- InChIKey: JHCVJNLMHHWYJF-BQBZGAKWSA-N

- ほほえんだ: CC(C(=O)NC(CO)C(=O)O)NC(=O)OC(C)(C)C

計算された属性

- せいみつぶんしりょう: 276.13213636g/mol

- どういたいしつりょう: 276.13213636g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 4

- 水素結合受容体数: 6

- 重原子数: 19

- 回転可能化学結合数: 7

- 複雑さ: 350

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 125Ų

- 疎水性パラメータ計算基準値(XlogP): -0.4

(2S)-2-(2S)-2-{(tert-butoxy)carbonylamino}propanamido-3-hydroxypropanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-27727517-2.5g |

(2S)-2-[(2S)-2-{[(tert-butoxy)carbonyl]amino}propanamido]-3-hydroxypropanoic acid |

123228-31-9 | 95.0% | 2.5g |

$1370.0 | 2025-03-19 | |

| Enamine | EN300-27727517-0.1g |

(2S)-2-[(2S)-2-{[(tert-butoxy)carbonyl]amino}propanamido]-3-hydroxypropanoic acid |

123228-31-9 | 95.0% | 0.1g |

$615.0 | 2025-03-19 | |

| Enamine | EN300-27727517-5.0g |

(2S)-2-[(2S)-2-{[(tert-butoxy)carbonyl]amino}propanamido]-3-hydroxypropanoic acid |

123228-31-9 | 95.0% | 5.0g |

$2028.0 | 2025-03-19 | |

| Enamine | EN300-27727517-1g |

(2S)-2-[(2S)-2-{[(tert-butoxy)carbonyl]amino}propanamido]-3-hydroxypropanoic acid |

123228-31-9 | 1g |

$699.0 | 2023-09-10 | ||

| Enamine | EN300-27727517-0.5g |

(2S)-2-[(2S)-2-{[(tert-butoxy)carbonyl]amino}propanamido]-3-hydroxypropanoic acid |

123228-31-9 | 95.0% | 0.5g |

$671.0 | 2025-03-19 | |

| Enamine | EN300-27727517-1.0g |

(2S)-2-[(2S)-2-{[(tert-butoxy)carbonyl]amino}propanamido]-3-hydroxypropanoic acid |

123228-31-9 | 95.0% | 1.0g |

$699.0 | 2025-03-19 | |

| Enamine | EN300-27727517-10g |

(2S)-2-[(2S)-2-{[(tert-butoxy)carbonyl]amino}propanamido]-3-hydroxypropanoic acid |

123228-31-9 | 10g |

$3007.0 | 2023-09-10 | ||

| Enamine | EN300-27727517-10.0g |

(2S)-2-[(2S)-2-{[(tert-butoxy)carbonyl]amino}propanamido]-3-hydroxypropanoic acid |

123228-31-9 | 95.0% | 10.0g |

$3007.0 | 2025-03-19 | |

| Enamine | EN300-27727517-0.05g |

(2S)-2-[(2S)-2-{[(tert-butoxy)carbonyl]amino}propanamido]-3-hydroxypropanoic acid |

123228-31-9 | 95.0% | 0.05g |

$587.0 | 2025-03-19 | |

| Enamine | EN300-27727517-0.25g |

(2S)-2-[(2S)-2-{[(tert-butoxy)carbonyl]amino}propanamido]-3-hydroxypropanoic acid |

123228-31-9 | 95.0% | 0.25g |

$642.0 | 2025-03-19 |

(2S)-2-(2S)-2-{(tert-butoxy)carbonylamino}propanamido-3-hydroxypropanoic acid 関連文献

-

M. Kubus,K. Levin,S. Kroeker,D. Enseling,T. Jüstel,H.-J. Meyer Dalton Trans., 2015,44, 2819-2826

-

Zesheng An,Qian Qiu,Guangyao Liu Chem. Commun., 2011,47, 12424-12440

-

Marta L. S. Batista,Helena Passos,Bruno J. M. Henriques,Edward J. Maginn,Simão P. Pinho,Mara G. Freire,José R. B. Gomes,João A. P. Coutinho Phys. Chem. Chem. Phys., 2016,18, 18958-18970

-

William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236

123228-31-9 ((2S)-2-(2S)-2-{(tert-butoxy)carbonylamino}propanamido-3-hydroxypropanoic acid) 関連製品

- 27317-69-7(Boc-ala-ala-OH)

- 28782-78-7((S)-2-(2-((Tert-Butoxycarbonyl)amino)propanamido)acetic acid)

- 2171964-30-8(1-amino-3,3-dimethyl-1-propylurea)

- 1805053-79-5(2,6-Dichloro-3-(difluoromethyl)pyridine-4-sulfonyl chloride)

- 2168246-21-5(ethyl 3-2-(methylamino)ethoxybenzoate)

- 866866-15-1(N-(4-ethylphenyl)-2-{5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}acetamide)

- 2228378-30-9(5-{4-(difluoromethyl)sulfanylphenyl}-1,3-oxazolidin-2-one)

- 2228691-52-7(2,2-Difluoro-2-(2-fluoro-3-methylphenyl)ethan-1-amine)

- 1805579-86-5(3-Bromo-4-bromomethyl-2-cyanophenylacetic acid)

- 65619-30-9(4-Cyano-4-(3,4-dichlorophenyl)cyclohexanone)

推奨される供給者

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量